KH064

Catalog No.
S531737
CAS No.
393569-31-8
M.F
C31H37NO4
M. Wt
487.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KH064

CAS Number

393569-31-8

Product Name

KH064

IUPAC Name

(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid

Molecular Formula

C31H37NO4

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1

InChI Key

KWLUIYFCMHKLKY-NDEPHWFRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(4-benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid, 5-BPP acid, KH064 cpd

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3

The exact mass of the compound (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid is 487.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KH064 is a potent, orally active inhibitor of human nonpancreatic secretory phospholipase A2 isoform IIa (sPLA2-IIA), with a reported IC50 of 29 nM. [1] Developed from a D-tyrosine chiral precursor, its specific stereochemistry and structure are fundamental to its high inhibitory activity against this key enzyme in the inflammatory cascade. [1] This compound serves as a critical research tool for investigating sPLA2-IIA-mediated pathways in inflammation, metabolic disease, and oncology. [REFS-2, REFS-3]

Substituting KH064 with a close analog or a different inhibitor class introduces critical experimental variables that undermine research validity. The compound's potency is intrinsically linked to its specific D-tyrosine stereochemistry; the corresponding L-tyrosine analog is substantially less active. [1] Furthermore, using inhibitors of other phospholipase isoforms (e.g., sPLA2-V, cPLA2) or downstream targets like cyclooxygenases (COX) does not replicate the specific upstream biological role of sPLA2-IIA inhibition. [2] Procuring this specific, well-characterized compound is essential for targeted, reproducible investigation of the sPLA2-IIA pathway.

High Isoform Selectivity for Targeted Research

KH064 demonstrates high selectivity for sPLA2-IIA over other phospholipase isoforms. In enzymatic assays, it inhibited human sPLA2-IIA with an IC50 of 29 nM, while showing significantly weaker activity against sPLA2-V (IC50 > 5000 nM). [1] The compound does not bind or inhibit cytosolic (cPLA2) or calcium-independent (iPLA2) phospholipases, ensuring that its biological effects can be specifically attributed to sPLA2-IIA inhibition. [2]

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data29 nM (for sPLA2-IIA)
Comparator Or BaselinesPLA2-V: >5000 nM; cPLA2/iPLA2: No inhibition
Quantified Difference>172-fold more selective for sPLA2-IIA over sPLA2-V
ConditionsIn vitro enzymatic assays against human phospholipase isoforms.

This high selectivity is critical for buyers needing to isolate the effects of sPLA2-IIA inhibition without confounding off-target activity on other key lipid-modifying enzymes.

Demonstrated Oral Activity for Simplified In Vivo Workflows

KH064 is characterized as an orally active agent, simplifying administration in preclinical animal models compared to compounds requiring intravenous routes. In rat models of inflammation and metabolic syndrome, oral gavage administration of KH064 at doses of 5 mg/kg/day was sufficient to achieve therapeutic effects, such as attenuating body weight gain and visceral fat deposition. [REFS-1, REFS-2]

Evidence DimensionIn Vivo Efficacy via Oral Administration
Target Compound DataEffective at 5 mg/kg/day (oral gavage)
Comparator Or BaselineCompounds requiring more complex intravenous (IV) or intraperitoneal (IP) injection
Quantified DifferenceEnables simpler, less invasive oral dosing protocols
ConditionsRat models of diet-induced obesity and adjuvant-induced arthritis.

For buyers conducting in vivo studies, the proven oral activity of KH064 reduces animal handling stress and simplifies experimental protocols, improving study feasibility and throughput.

Defined Crystalline Solid Form for Enhanced Stability and Reproducibility

KH064 is supplied as a defined crystalline solid. In pharmaceutical and chemical research, crystalline solids are generally more thermodynamically stable and possess more consistent physical properties (e.g., solubility, melting point) than their amorphous counterparts. [1] This solid-state stability is crucial for ensuring consistent dissolution behavior and minimizing the risk of physical form changes during storage, which can impact experimental reproducibility.

Evidence DimensionPhysical Form Stability
Target Compound DataCrystalline Solid
Comparator Or BaselineAmorphous solids or uncharacterized materials
Quantified DifferenceHigher thermodynamic stability, leading to more consistent material properties batch-to-batch and over time
ConditionsStandard laboratory storage and handling.

Procuring a well-defined crystalline solid like KH064 provides greater assurance of batch-to-batch consistency and long-term stability, which is essential for reproducible research outcomes.

In Vivo Models Requiring Specific sPLA2-IIA Inhibition

For preclinical studies where the goal is to specifically assess the role of sPLA2-IIA in disease models like inflammatory bowel disease, metabolic syndrome, or certain cancers. [REFS-1, REFS-2] The compound's proven oral activity and high selectivity make it the right choice for isolating this enzyme's function in a whole-animal context without the need for complex administration protocols.

Cell-Based Assays Demanding High Target Specificity

In cellular models where researchers need to dissect the sPLA2-IIA signaling pathway from other lipid metabolism pathways. The >172-fold selectivity over sPLA2-V and lack of activity against cPLA2/iPLA2 ensure that observed downstream effects, such as changes in eicosanoid production, can be confidently attributed to sPLA2-IIA. [1]

Long-Term or High-Throughput Studies Requiring Stable and Soluble Material

For research programs involving long-term storage of stock solutions or automated screening setups. The defined crystalline form of KH064 provides confidence in its stability, while its documented solubility in standard laboratory solvents like DMSO and ethanol facilitates reliable and reproducible preparation of working solutions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

487.27225866 Da

Monoisotopic Mass

487.27225866 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(S)-5-(4-Benzyloxy-Phenyl)-4-(7-Phenyl-Heptanoylamino)-Pentanoic Acid
(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid

Dates

Last modified: 08-15-2023
1: Kim RR, Malde AK, Nematollahi A, Scott KF, Church WB. Molecular dynamics simulations reveal structural insights into inhibitor binding modes and functionality in human group IIA phospholipase A(2). Proteins. 2017 Jan 5. doi: 10.1002/prot.25235. [Epub ahead of print] PubMed PMID: 28056488.
2: Yang X, Sheng W, Ridgley DM, Haidekker MA, Sun GY, Lee JC. Astrocytes regulate α-secretase-cleaved soluble amyloid precursor protein secretion in neuronal cells: Involvement of group IIA secretory phospholipase A2. Neuroscience. 2015 Aug 6;300:508-17. doi: 10.1016/j.neuroscience.2015.05.052. PubMed PMID: 26037803; PubMed Central PMCID: PMC4485573.
3: Iyer A, Lim J, Poudyal H, Reid RC, Suen JY, Webster J, Prins JB, Whitehead JP, Fairlie DP, Brown L. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats. Diabetes. 2012 Sep;61(9):2320-9. doi: 10.2337/db11-1179. PubMed PMID: 22923652; PubMed Central PMCID: PMC3425408.
4: Levick S, Loch D, Rolfe B, Reid RC, Fairlie DP, Taylor SM, Brown L. Antifibrotic activity of an inhibitor of group IIA secretory phospholipase A2 in young spontaneously hypertensive rats. J Immunol. 2006 Jun 1;176(11):7000-7. PubMed PMID: 16709861.
5: Gregory LS, Kelly WL, Reid RC, Fairlie DP, Forwood MR. Inhibitors of cyclo-oxygenase-2 and secretory phospholipase A2 preserve bone architecture following ovariectomy in adult rats. Bone. 2006 Jul;39(1):134-42. PubMed PMID: 16473054.

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